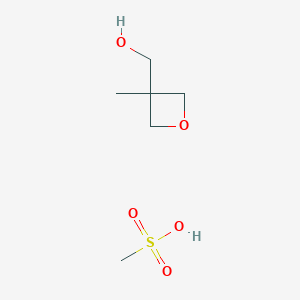

Methanesulfonic acid;(3-methyloxetan-3-yl)methanol

Description

Fundamental Chemical Characteristics and Academic Significance

Methanesulfonic acid, chemically designated as CH₃SO₃H, represents the most fundamental member of the alkanesulfonic acid series and has established itself as a cornerstone compound in green chemistry applications. This organosulfuric acid exists as a colorless liquid with remarkable stability characteristics that distinguish it from traditional mineral acids. The compound exhibits a pKa value of -1.9, indicating its status as a strong acid that achieves complete ionization in aqueous solutions at concentrations of 0.1 M. Its molecular structure consists of a central carbon atom bonded to three hydrogen atoms, with one hydrogen position occupied by a sulfur atom that is further connected to three oxygen atoms, creating the characteristic sulfonic acid functionality. The compound's density of approximately 1.48 g/mL at room temperature and boiling point of 167°C under standard atmospheric conditions contribute to its practical utility in industrial applications.

The academic significance of methanesulfonic acid extends far beyond its basic chemical properties, as it has revolutionized approaches to acid catalysis in organic synthesis. Unlike conventional strong acids such as sulfuric acid, methanesulfonic acid exhibits non-oxidizing behavior while maintaining comparable acidic strength, making it particularly valuable for reactions where oxidation must be avoided. Its high solubility in both aqueous and organic solvents, combined with its ability to dissolve a wide range of metal salts at concentrations exceeding those achievable with hydrochloric or sulfuric acids, has positioned it as a versatile medium for complex chemical transformations. The compound's biodegradability and relatively low toxicity profile have further enhanced its appeal in sustainable chemistry applications, leading to its designation as a "green acid" catalyst.

(3-Methyloxetan-3-yl)methanol, with the molecular formula C₅H₁₀O₂ and CAS number 3143-02-0, represents a specialized oxetane derivative that has gained prominence in medicinal chemistry research. This compound features a four-membered oxetane ring substituted with both a methyl group and a hydroxymethyl group at the 3-position, creating a unique structural motif that imparts distinctive chemical and biological properties. The compound exists as a clear colorless to pale yellow liquid with a density of 1.024 g/mL and a boiling point of 80°C under reduced pressure conditions of 40 mmHg. Its refractive index of 1.4460 and flash point of 210°F provide important physical constants for practical applications and safety considerations in laboratory settings.

The academic significance of (3-methyloxetan-3-yl)methanol lies primarily in its role as a building block for pharmaceutical synthesis and its contribution to the expanding field of oxetane chemistry. The oxetane moiety has emerged as a valuable bioisostere in drug design, offering advantages such as increased metabolic stability, improved solubility profiles, and enhanced binding affinity to biological targets. The compound's dual functionality, combining the oxetane ring system with a primary alcohol group, provides multiple sites for chemical modification and incorporation into larger molecular frameworks. Research has demonstrated that oxetane-containing compounds often exhibit superior pharmacokinetic properties compared to their conventional analogs, making (3-methyloxetan-3-yl)methanol a particularly valuable intermediate in the development of novel therapeutic agents.

Historical Development and Discovery Context

The historical development of methanesulfonic acid traces back to the mid-20th century when industrial chemists began seeking alternatives to traditional strong acids for specialized applications. The first documented synthesis of methanesulfonic acid appeared in a landmark 1950 patent awarded to John C. Snyder and Aristid V. Grosse of Houdry Process Corporation, which was subsequently acquired by Air Products. Their pioneering method involved heating methane and sulfur trioxide to temperatures ranging from 200 to 325°C under elevated pressure in the presence of a mercury catalyst, representing a significant breakthrough in the direct functionalization of simple alkanes. This initial synthetic approach, while successful in demonstrating the feasibility of methanesulfonic acid production, required harsh reaction conditions that limited its practical industrial implementation.

The evolution of methanesulfonic acid synthesis continued through the latter half of the 20th century, with BASF developing a more practical two-step process that became the industry standard. This improved method involves the initial reaction of methanol with elemental sulfur to produce dimethyl disulfide, followed by oxidation to yield the final methanesulfonic acid product. This synthetic route offered significant advantages over the original methane-based process, including milder reaction conditions, improved yields, and better process control. The BASF process remained the dominant production method for several decades, establishing methanesulfonic acid as a commercially viable specialty chemical.

Recent developments in methanesulfonic acid synthesis have focused on achieving even milder reaction conditions and improved environmental profiles. In 2015, Grillo-Werke of Duisburg, Germany, described a revolutionary approach in a world patent application that enabled the preparation of alkanesulfonic acids from alkanes and sulfur trioxide using organic peroxides at temperatures up to 65°C and pressures up to 11 MPa. This breakthrough represented a dramatic reduction in the thermal requirements compared to the original 1950 process, potentially offering significant energy savings and improved process safety. Grillo's announcement of plans to construct a production facility based on this technology, with operations expected by 2019, signaled a new era in methanesulfonic acid manufacturing and increased market availability.

The historical context of (3-methyloxetan-3-yl)methanol is intrinsically linked to the broader development of oxetane chemistry, which experienced significant growth during the late 20th and early 21st centuries. Early synthetic approaches to oxetane derivatives were documented in the chemical literature of the 1950s, with Pattison's work in the Journal of the American Chemical Society in 1957 providing foundational methodology for oxetane purification through fractionation techniques. The compound gained additional attention through subsequent research by Corey and colleagues in 1984, who further refined synthetic approaches and purification methods for oxetane-containing molecules.

The evolution of (3-methyloxetan-3-yl)methanol synthesis and applications has been closely tied to advances in medicinal chemistry and drug discovery. The recognition of oxetanes as valuable bioisosteres emerged gradually through the 1990s and 2000s, as pharmaceutical researchers began to appreciate the unique properties imparted by the four-membered ring system. The compound's specific utility in the synthesis of star-shaped copolymers, pyridyl disulfide-functionalized cyclic carbonate monomers, and δ-lactams demonstrated its versatility as a synthetic intermediate. Recent developments have focused on scaling up synthetic protocols to support industrial applications, with some methods now capable of producing the compound in kilogram quantities for advanced pharmaceutical development programs.

Properties

IUPAC Name |

methanesulfonic acid;(3-methyloxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.CH4O3S/c1-5(2-6)3-7-4-5;1-5(2,3)4/h6H,2-4H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNCZBYKHWQHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855023 | |

| Record name | Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3864-43-5 | |

| Record name | Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of (3-Methyloxetan-3-yl)methanol

The precursor (3-methyloxetan-3-yl)methanol is typically synthesized via established organic synthesis protocols involving oxetane ring formation and functionalization:

According to Pattison (J. Amer. Chem. Soc., 1957), the synthesis of 3-methyloxetanemethanol involves controlled ring closure reactions to form the oxetane ring bearing a methyl substituent at the 3-position and a hydroxymethyl group at the same carbon.

More recent methods involve base-catalyzed reactions where 3-methyloxetanemethanol is reacted with esters or alkylating agents under sodium methoxide or sodium hydride catalysis. For example, reaction with methyl benzoate under sodium methoxide catalysis at 90–120 °C results in substitution reactions with methanol removal to drive the reaction forward.

The reaction conditions typically include heating at 60–150 °C, most preferably 90–120 °C, with methanol distilled off to shift equilibrium. The crude product is then neutralized with acetic acid and purified by fractional distillation to yield the desired (3-methyloxetan-3-yl)methanol derivative.

Conversion to Methanesulfonic Acid Ester: (3-Methyloxetan-3-yl)methyl Methanesulfonate

The key step in preparing the target compound is the esterification of (3-methyloxetan-3-yl)methanol with methanesulfonic acid or its derivatives:

The preparation of (3-methyloxetan-3-yl)methyl methanesulfonate involves the reaction of (3-methyloxetan-3-yl)methanol with methanesulfonyl chloride or methanesulfonic acid derivatives under controlled conditions. This reaction typically proceeds via nucleophilic substitution where the hydroxyl group of the oxetanemethanol attacks the sulfonyl chloride, forming the methanesulfonate ester.

A common laboratory procedure includes dissolving (3-methyloxetan-3-yl)methanol in an inert solvent such as tetrahydrofuran (THF), followed by the addition of a base (e.g., sodium hydride or sodium methoxide) to deprotonate the alcohol. Subsequently, methanesulfonyl chloride is added dropwise at low temperatures (0–25 °C) to prevent side reactions. The reaction mixture is then stirred and gradually warmed to room temperature to complete the esterification.

The crude product is purified by extraction with aqueous sodium chloride solution and fractional distillation, yielding (3-methyloxetan-3-yl)methyl methanesulfonate as a colorless liquid or oil with a molecular weight of 180.22 g/mol.

Industrial and Alternative Synthetic Routes for Methanesulfonic Acid Derivatives

While the above describes laboratory-scale preparation, industrial methods for methanesulfonic acid and its esters provide insight into scalable synthesis:

| Method | Description | Key Conditions | Yield/Remarks |

|---|---|---|---|

| Methane Sulfonation with Sulfur Trioxide | Direct sulfonation of methane with sulfur trioxide under superacidic conditions using sulfonyl peroxide initiators | 200–325 °C, mercury catalyst or superacidic media | >99% yield of methanesulfonic acid; selective and scalable |

| Nitrate Oxidation of Methyl Thiocyanate | Methyl thiocyanate oxidized with nitric acid and water, followed by neutralization with barium hydroxide and acid decomposition | 80–120 °C, pH adjustment, filtration, vacuum concentration | Crude product purified to methanesulfonic acid; multi-step with intermediate barium salt |

| Methyl Isothiourea Sulfate Chlorination-Oxidation-Hydrolysis | Chlorination of methyl isothiourea sulfate followed by oxidation and hydrolysis to yield methanesulfonic acid | 20–25 °C chlorination, followed by hydrolysis at 80 °C | Methanesulfonyl chloride intermediate isolated; hydrolyzed to acid |

These industrial approaches highlight the importance of controlling reaction parameters such as temperature, pH, and reagent addition rates to maximize yield and purity of methanesulfonic acid derivatives.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses confirm the purity and structure of the synthesized (3-methyloxetan-3-yl)methyl methanesulfonate, with characteristic proton shifts corresponding to the oxetane ring and methanesulfonate group.

The esterification reaction proceeds with high selectivity when controlled base and temperature conditions are used, minimizing side products such as sulfonic acid salts or over-oxidation products.

Industrial sulfonation processes demonstrate that methane can be directly converted to methanesulfonic acid with high selectivity (>99%) using sulfonyl peroxide initiators under superacidic conditions, a significant advancement over older mercury-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;(3-methyloxetan-3-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: Methanesulfonic acid is resistant to oxidation, making it stable under various conditions.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Methanesulfonic acid can participate in substitution reactions, particularly in the formation of esters and other derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving methanesulfonic acid include strong oxidizing agents like chlorine and nitric acid, as well as catalysts for esterification reactions .

Major Products

The major products formed from reactions involving this compound include various esters and derivatives that are useful in industrial applications .

Scientific Research Applications

Methanesulfonic acid;(3-methyloxetan-3-yl)methanol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.

Biology: The compound’s stability and low toxicity make it suitable for use in biological studies and applications.

Medicine: Methanesulfonic acid derivatives are explored for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of methanesulfonic acid;(3-methyloxetan-3-yl)methanol involves its strong acidic properties, which facilitate various chemical reactions. Methanesulfonic acid acts as a Brønsted acid, donating protons to reactants and thereby catalyzing reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Methanesulfonic Acid (CH₃SO₃H)

Methanesulfonic acid (MSA) is a strong organic sulfonic acid (pKa ~ -1.9) with broad applications in organic synthesis, catalysis, and environmental chemistry. It serves as a catalyst in esterification, alkylation, and polymerization reactions due to its high acidity and thermal stability . MSA is also an intermediate in the global sulfur cycle, formed via atmospheric oxidation of dimethyl sulfide (DMS) and methanol . Notably, certain marine methylotrophic bacteria (e.g., strains TR3 and PSCH4) metabolize MSA via an NADH-dependent monooxygenase, cleaving it into formaldehyde and sulfite . Industrially, MSA is utilized in electrochemical methane-to-methanol conversion, where it acts as a co-product alongside methyl bisulfate .

Key Properties

- Molecular formula: CH₄O₃S

- Molecular weight: 96.11 g/mol

- Solubility: Miscible in water and methanol

- Applications: Catalysis, methane oxidation, pharmaceutical synthesis .

(3-Methyloxetan-3-yl)methanol (C₅H₁₀O₂)

This oxetane derivative features a strained four-membered oxetane ring with a hydroxymethyl substituent. Its rigid structure enhances steric effects, making it valuable in drug discovery and organic intermediates. For example, it is used in synthesizing carbamate intermediates for respiratory syncytial virus treatments and as a building block in bile acid derivatives .

Key Properties

- Molecular formula: C₅H₁₀O₂

- Molecular weight: 102.13 g/mol

- Synonyms: 3-Methyl-3-oxetanemethanol, 3-Hydroxymethyl-3-methyl-oxetane

- Applications: Pharmaceutical intermediates, chiral synthons .

Methanesulfonic Acid vs. Other Sulfonic Acids

Chemical Structure and Reactivity

- Sulfuric Acid (H₂SO₄): A stronger acid (pKa ~ -3) with a dense hydrogen-bond network resembling water. MSA, in contrast, forms fewer hydrogen bonds, with a structure closer to methanol .

- p-Toluenesulfonic Acid (p-TsOH) : Aromatic sulfonic acid with lower volatility than MSA. While both are used in esterification, MSA’s aliphatic structure reduces aromatic byproduct formation .

Table 1: Comparison of Sulfonic Acids

Environmental Impact

- MSA is metabolized by marine bacteria, contributing to sulfur cycling, whereas sulfuric acid persists in ecosystems, causing acid rain .

- Atmospheric Formation: MSA forms from methanol oxidation in cloud droplets, unlike sulfuric acid, which originates from SO₂ oxidation .

(3-Methyloxetan-3-yl)methanol vs. Other Cyclic Ether Alcohols

Structural and Reactivity Differences

- Tetrahydrofurfuryl Alcohol (THFA, C₅H₁₀O₂) : Both share the molecular formula C₅H₁₀O₂, but THFA’s five-membered ring has less strain, leading to lower reactivity in ring-opening reactions compared to the oxetane derivative .

- (3-Ethyloxetan-3-yl)methanol: The ethyl substituent increases steric hindrance, reducing solubility in polar solvents compared to the methyl analog .

Table 2: Comparison of Cyclic Ether Alcohols

| Property | (3-Methyloxetan-3-yl)methanol | Tetrahydrofurfuryl Alcohol | (3-Ethyloxetan-3-yl)methanol |

|---|---|---|---|

| Ring Strain | High (4-membered) | Low (5-membered) | High (4-membered) |

| Solubility in Water | Moderate | High | Low |

| Applications | Pharmaceutical intermediates | Solvent, polymer precursor | Limited industrial use |

| References |

Biological Activity

Methanesulfonic acid; (3-methyloxetan-3-yl)methanol, also known by its CAS number 3864-43-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₆H₁₄O₅S

- Molecular Weight : 198.237 g/mol

- Density : Not available

- Boiling Point : Not available

- LogP : 0.600

Antimicrobial Properties

Research indicates that compounds containing oxetane structures can exhibit significant antimicrobial activity. A study explored various oxetane derivatives, noting their effectiveness against several bacterial strains. The presence of the methanesulfonic acid moiety may enhance solubility and bioavailability, contributing to the observed antimicrobial effects .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of methanesulfonic acid; (3-methyloxetan-3-yl)methanol could inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest .

The biological activity of methanesulfonic acid; (3-methyloxetan-3-yl)methanol is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator, affecting cellular processes such as signal transduction and metabolic regulation.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial properties of various oxetane derivatives, including methanesulfonic acid; (3-methyloxetan-3-yl)methanol. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against E. coli and S. aureus. This suggests that the compound could be a candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Research

In a controlled laboratory setting, researchers assessed the anticancer effects of methanesulfonic acid; (3-methyloxetan-3-yl)methanol on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell migration at concentrations ranging from 10 to 100 µM. These findings highlight its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activities of Methanesulfonic Acid; (3-Methyloxetan-3-yl)methanol

| Activity Type | Target Organism/Cell Type | Concentration Range | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 50 µg/mL | Significant reduction in viability |

| Antimicrobial | S. aureus | 50 µg/mL | Significant reduction in viability |

| Anticancer | MCF-7 Breast Cancer Cells | 10 - 100 µM | Induction of apoptosis |

| Anticancer | MCF-7 Breast Cancer Cells | 10 - 100 µM | Inhibition of cell migration |

Q & A

Q. What are the recommended analytical methods to assess the purity of methanesulfonic acid (MSA) and (3-methyloxetan-3-yl)methanol in synthetic reactions?

To ensure purity, use high-performance liquid chromatography (HPLC) with a mobile phase optimized for polar compounds. For MSA, a phosphate buffer (pH 6.0) mixed with methanol and acetonitrile (31:11:8) is effective . For (3-methyloxetan-3-yl)methanol, nuclear magnetic resonance (NMR) is critical to confirm structural integrity, particularly monitoring the hydroxymethyl group (δ 3.5–4.0 ppm) . Gas chromatography-mass spectrometry (GC-MS) can also resolve volatile impurities, especially when methanol is a solvent .

Q. How should (3-methyloxetan-3-yl)methanol be stored to prevent degradation?

This compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at 4°C in airtight containers. Use molecular sieves (4 Å) in the storage environment to absorb moisture. Prior to use, confirm purity via density measurement (1.024 g/mL at 25°C) .

Q. What solvent systems are compatible with methanesulfonic acid in esterification reactions?

MSA is highly soluble in methanol, water, and acetonitrile. For reactions requiring mild conditions, methanol is preferred due to its ability to stabilize carbocation intermediates. However, in microwave-assisted syntheses (e.g., bile acid derivatives), methanol-MSA mixtures under controlled heating (50–90 seconds) yield optimal esterification .

Advanced Research Questions

Q. How can the formation of methyl methanesulfonate (MMS) be minimized in reactions involving MSA and methanol?

MMS, a genotoxic impurity, forms via nucleophilic substitution between MSA and methanol. Key mitigation strategies include:

- Stoichiometric control : Limit methanol excess (<1.5 eq.) to reduce free –OH groups .

- Temperature modulation : Conduct reactions below 40°C to slow esterification kinetics .

- In situ monitoring : Use H-NMR to track CHOH signals (δ 4.5–5.0 ppm), which indicate reactive intermediates .

- Purification : Employ ion-exchange chromatography post-reaction to isolate MMS .

Q. What role does microwave irradiation play in accelerating MSA-mediated esterification?

Microwaves enhance reaction efficiency by promoting rapid dielectric heating, reducing reaction times from hours to seconds. For example, in bile acid synthesis, microwave exposure (50–90 seconds) facilitates MSA-catalyzed esterification of steroidal alcohols, achieving >90% yield with minimal side products. This method avoids thermal degradation of sensitive substrates .

Q. How do hydrogen-bonding dynamics of MSA influence its reactivity compared to sulfuric acid?

Molecular dynamics simulations reveal that MSA forms weaker, more labile hydrogen bonds than sulfuric acid. Its hydrogen-bond network resembles methanol, with single-bond interactions dominating. This results in lower proton mobility but higher selectivity in acid-catalyzed reactions. For instance, MSA’s moderated acidity reduces undesired sulfonation in aromatic systems .

Q. What computational tools are used to predict impurity profiles in MSA-containing reactions?

Advanced Chemistry Development (ACD/Labs) software (V11.02) models reaction pathways and impurity formation. Parameters like pKa (MSA: −1.2), dielectric constant, and solvent polarity are input to predict sulfonate ester generation. Coupled with HPLC-UV data, this enables risk assessment for genotoxic impurities .

Q. How does the hygroscopic nature of (3-methyloxetan-3-yl)methanol impact its use in anhydrous reactions?

Moisture ingress can hydrolyze the oxetane ring, forming diols. To prevent this:

- Synthesis : Use Schlenk-line techniques under inert atmosphere.

- Quality control : Monitor water content via Karl Fischer titration (<0.1% w/w) .

- Reaction design : Pre-dry solvents (e.g., methanol over molecular sieves) and substrates .

Contradictions and Resolutions

- vs. 11 : Both highlight MMS formation but differ in analytical emphasis. Resolve by combining HPLC (for quantification) and NMR (for mechanistic insight) .

- vs. 19 : Microwave conditions vary (50 vs. 90 seconds). This reflects substrate-specific optimization; reaction time must be calibrated using real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.